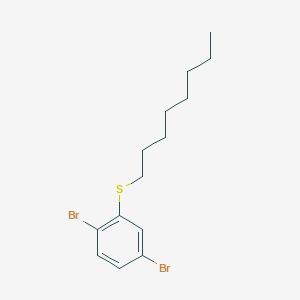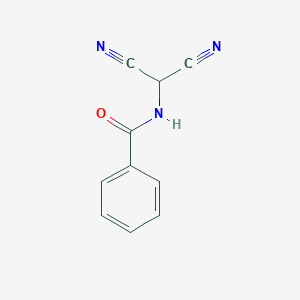
Borinic acid, diethynyl-, 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, diethynyl-, 8-quinolinyl ester is a unique organoboron compound characterized by its distinctive structure, which includes a borinic acid core bonded to diethynyl and 8-quinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, diethynyl-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with 8-quinolinol and diethynyl reagents. One common method includes the use of boronic acids or boronic esters as starting materials, which undergo a series of reactions to form the desired ester. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Borinic acid, diethynyl-, 8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the ester into its corresponding borinic acid derivative.
Substitution: The ester can participate in substitution reactions, where the diethynyl or quinolinyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Borinic acid, diethynyl-, 8-quinolinyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of borinic acid, diethynyl-, 8-quinolinyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to borinic acid, diethynyl-, 8-quinolinyl ester include other borinic acid derivatives, such as:
- Borinic acid, diphenyl-, 8-quinolinyl ester
- Borinic acid, dimethyl-, 8-quinolinyl ester
- Borinic acid, diethyl-, 8-quinolinyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of diethynyl and quinolinyl groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Eigenschaften
CAS-Nummer |
873101-91-8 |
|---|---|
Molekularformel |
C13H8BNO |
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
diethynyl(quinolin-8-yloxy)borane |
InChI |
InChI=1S/C13H8BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h1-2,5-10H |
InChI-Schlüssel |
PZKCPVBGYUZTQK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#C)(C#C)OC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)

![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)

